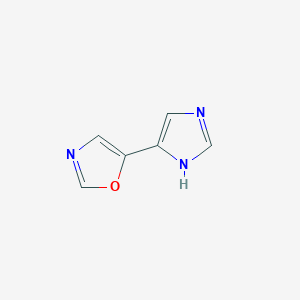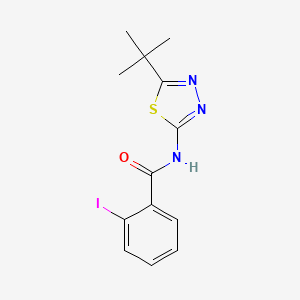
4-Ethoxy-7-hydroxycoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-7-hydroxycoumarin is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by its white crystalline solid appearance and is soluble in organic solvents like ethanol and ether but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-7-hydroxycoumarin typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone under reflux conditions . The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-methylcoumarin
Reagent: Ethyl iodide
Base: Potassium carbonate
Solvent: Acetone
Conditions: Reflux
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-7-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group at the 4-position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: 7-oxo-4-ethoxy-2H-chromen-2-one
Reduction: 4-ethoxy-7-hydroxy-2,3-dihydrochromen-2-one
Substitution: 4-alkyl/aryl-7-hydroxy-2H-chromen-2-one
Scientific Research Applications
4-Ethoxy-7-hydroxycoumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-hydroxycoumarin involves its interaction with various molecular targets and pathways. For instance, it has been shown to exert relaxant effects on rat trachea rings by blocking L-type calcium channels and possibly increasing intracellular cyclic AMP levels . This dual mechanism contributes to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: Similar in structure but with a methoxy group at the 7-position instead of an ethoxy group.
4-methyl-7-hydroxy-2H-chromen-2-one: Similar but with a methyl group at the 4-position.
7-hydroxy-4-methyl-2H-chromen-2-one: Similar but with a hydroxyl group at the 7-position and a methyl group at the 4-position.
Uniqueness
4-Ethoxy-7-hydroxycoumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position and the hydroxyl group at the 7-position allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-ethoxy-7-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-6-11(13)15-10-5-7(12)3-4-8(9)10/h3-6,12H,2H2,1H3 |
InChI Key |
AOSUUEBGVYZPMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Chloromethyl)benzo[b]thiophene](/img/structure/B8794608.png)






![2-[(4-Chlorophenoxy)methyl]-4-methylbenzimidazole](/img/structure/B8794664.png)




